![molecular formula C16H15NO4 B352959 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-22-0](/img/structure/B352959.png)
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MOB, is a synthetic compound that belongs to the benzoxazole class of compounds. MOB has been studied extensively for its potential use in the field of biomedical research due to its unique properties and mechanism of action.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through a series of reactions starting from commercially available starting materials.
Starting Materials
4-methoxyphenol, 2-bromoethylamine hydrobromide, 2-aminophenol, phosphorus oxychloride, sodium hydroxide, acetic anhydride, sodium bicarbonate, acetic acid, sodium methoxide, benzoyl chloride
Reaction
Step 1: 4-methoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form 2-(4-methoxyphenoxy)ethylamine., Step 2: 2-(4-methoxyphenoxy)ethylamine is then reacted with 2-aminophenol in the presence of acetic anhydride to form 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole., Step 3: 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole is further reacted with phosphorus oxychloride to form 3-[2-(4-methoxyphenoxy)ethyl]-2-chloro-1,3-benzoxazole., Step 4: The resulting compound is then treated with sodium bicarbonate to form the corresponding acid, which is then esterified with methanol in the presence of sulfuric acid to form 3-[2-(4-methoxyphenoxy)ethyl]-2-methoxy-1,3-benzoxazole., Step 5: Finally, the methoxy group is converted to a carbonyl group by reacting with benzoyl chloride in the presence of sodium methoxide to form the desired compound, 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Wirkmechanismus
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to a decrease in the activity of CK2, which can have a variety of downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and decrease the levels of inflammatory cytokines. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its ability to selectively inhibit the activity of CK2, which can be useful in studying the role of this enzyme in cellular processes. However, one limitation of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One area of interest is the development of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and its downstream effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been studied for its potential use in the field of biomedical research due to its ability to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have anti-cancer properties, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSKTDYXLLLPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
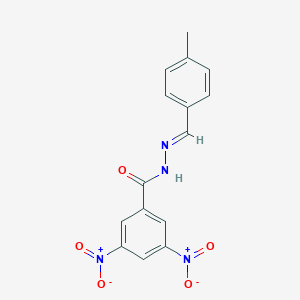
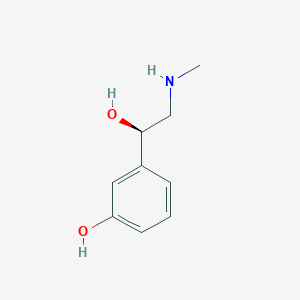
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
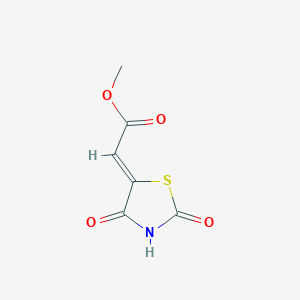

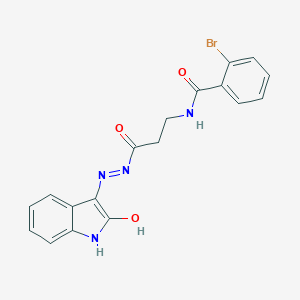
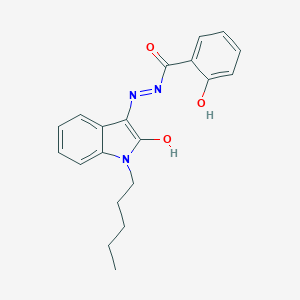
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
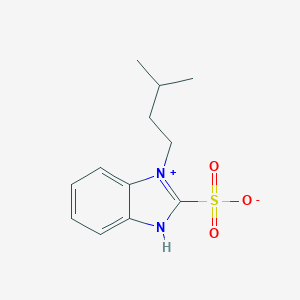
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)